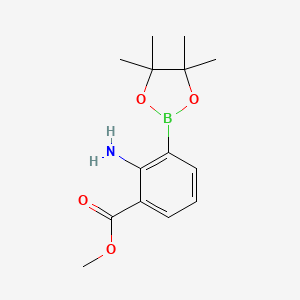

Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Introduction to Methyl 2-Amino-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

Structural Identification and Nomenclature

The IUPAC name This compound reflects its molecular architecture, which consists of a benzoate ester core substituted with an amino group and a dioxaborolane ring. The compound’s molecular formula is C₁₄H₂₀BNO₄ , with a molecular weight of 277.124 g/mol . Its CAS registry number, 1269467-96-0 , provides a unique identifier for commercial and regulatory purposes.

Structural Features

- Benzene ring : The central aromatic system is substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Dioxaborolane ring : A five-membered boron-containing heterocycle with two oxygen atoms and two geminal dimethyl groups, enhancing steric bulk and stability.

- Methyl ester : A methoxy carbonyl group (-COOCH₃) at the 1-position completes the ester functionality.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 277.124 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 400.0 ± 32.0 °C (760 mmHg) | |

| Flash Point | 195.7 ± 25.1 °C | |

| Purity (Commercial) | 98.0% |

The compound’s stability under ambient conditions and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) make it suitable for laboratory use.

Historical Context in Boronic Acid Chemistry

Organoboron chemistry emerged in the early 20th century, but boronic acids and esters gained prominence after the discovery of hydroboration by Herbert C. Brown in the 1950s. The development of Suzuki-Miyaura cross-coupling in the 1970s–1980s further solidified boronate esters as indispensable reagents for carbon-carbon bond formation. This compound represents an evolution of these foundational discoveries, combining boronate ester reactivity with aromatic amino functionality for targeted synthesis.

Key Historical Milestones

- Hydroboration : Brown’s work enabled the synthesis of alkylboranes from alkenes, laying the groundwork for boronate ester applications.

- Suzuki-Miyaura Coupling : Akira Suzuki’s palladium-catalyzed method revolutionized aryl-aryl bond formation, relying on boronic acids/esters as nucleophilic partners.

- Steric Shielding : The introduction of tetramethyl dioxaborolane groups in the 1990s addressed stability issues in boronate esters, enhancing their utility in air-sensitive reactions.

This compound’s design leverages these advances, with its tetramethyl dioxaborolane ring providing oxidative stability while the amino group enables further functionalization.

Role in Modern Organoboron Chemistry

This compound is a cornerstone in synthetic methodologies, particularly in medicinal chemistry and materials science.

Applications in Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling , where its boronate ester group transfers the aromatic moiety to a palladium catalyst, forming biaryl structures essential for pharmaceuticals and polymers. For example:

$$ \text{Ar-B(diol)} + \text{Ar'-X} \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{B(OH)}_3 $$

Here, the dioxaborolane ring ensures compatibility with aqueous reaction conditions.

Pharmaceutical Intermediates

The amino group at the 2-position allows derivatization into amides or imines, enabling the synthesis of kinase inhibitors and antibacterial agents. Its boronate ester functionality also facilitates prodrug strategies, where controlled release of active molecules occurs via hydrolysis.

Comparative Analysis with Analogues

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| Phenylboronic acid | Low | High | Biosensors |

| Pinacol boronate esters | Moderate | Moderate | Cross-coupling |

| Tetramethyl dioxaborolanes | High | Tunable | Drug discovery |

The tetramethyl groups in this compound confer superior stability compared to pinacol-derived analogues, reducing side reactions in multistep syntheses.

Properties

CAS No. |

1269467-96-0 |

|---|---|

Molecular Formula |

C14H20BNO4 |

Molecular Weight |

277.13 g/mol |

IUPAC Name |

methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,16H2,1-5H3 |

InChI Key |

KKOBPJAKCQHSOM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate . The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum productivity and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in various scientific research applications due to its unique structural features and functional properties. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.

Drug Development

This compound has been studied for its potential use as a pharmaceutical intermediate. The dioxaborolane group enhances the compound's ability to act as a boron-based reagent in drug discovery processes. Boron-containing compounds have been shown to exhibit unique biological activities and can serve as effective inhibitors in enzyme catalysis.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound can exhibit anticancer properties. For example, a derivative was tested against various cancer cell lines and showed significant cytotoxic effects at low concentrations. This suggests that modifications to the dioxaborolane structure can lead to promising anticancer agents.

Targeting Enzymatic Activity

The amino group in the compound allows for interactions with biological targets such as enzymes and receptors. By modifying the dioxaborolane moiety or the amino group, researchers can tailor the compound's binding affinity and selectivity towards specific targets.

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of boron into polymer structures can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 130 | 70 |

| Boron-Doped Polymer | 150 | 90 |

Reagent for Cross-Coupling Reactions

The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions.

Synthesis of Biologically Active Compounds

This compound can also be employed in synthesizing various biologically active compounds through multi-step organic synthesis processes. Its versatility as a reagent enables chemists to explore new synthetic pathways leading to novel therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Key Differences: Substituent: Methyl group at position 2 instead of amino. Boronate Position: Position 4 instead of 3.

- Impact: The methyl group is less polar than the amino group, reducing hydrogen-bonding interactions and solubility in polar solvents. The meta-positioned boronate (position 4) may alter regioselectivity in cross-coupling reactions compared to the ortho-substituted target compound .

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Key Differences: Substituent: Cyano group at position 2 instead of amino. Boronate Position: Position 5 instead of 3.

- The para-positioned boronate may exhibit lower steric hindrance, favoring coupling with bulkier substrates .

Ester Group Variations

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Key Differences :

- Ester Group : Ethyl ester instead of methyl.

- Boronate Position : Position 3 (same as target compound).

- Similar boronate positioning ensures comparable reactivity in cross-couplings, though steric effects from the ethyl group may slightly reduce reaction rates .

Functional Group and Positional Isomerism

Methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Key Differences: Substituent: Hydroxyl group at position 2 instead of amino.

- Impact: The hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent solubility and reactivity. Potential for unwanted side reactions, such as ester hydrolysis under basic conditions, unlike the stable amino group .

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2,2,2-trifluoroacetamido)methyl)benzoate

- Key Differences :

- Substituent : Trifluoroacetamido-methyl group at position 2.

- Boronate Position : Position 4.

- Increased steric bulk may limit accessibility to catalytic sites in transition-metal complexes .

Comparative Data Table

Biological Activity

Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C14H19BN2O4

- Molar Mass : 278.11 g/mol

- CAS Number : 885698-95-3

The compound features a benzoate moiety substituted with an amino group and a dioxaborolane ring, which may influence its biological activity by enhancing solubility and stability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis ranged from 0.5 to 8 μg/mL .

- These findings suggest that the compound may possess significant antibacterial activity.

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. A study highlighted that derivatives with structural similarities showed promising results:

- IC50 Values : Compounds exhibited IC50 values ranging from 0.126 to 12.91 μM against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and MCF7 (breast cancer) .

- The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antibiotic Mechanism : The presence of the dioxaborolane moiety may enhance the compound's ability to penetrate bacterial cell walls.

Case Studies

Several case studies have been conducted on related compounds:

| Study | Compound | Target | Results |

|---|---|---|---|

| Compound A | MRSA | MIC = 4 μg/mL | |

| Compound B | MDA-MB-231 | IC50 = 0.126 μM | |

| Compound C | Tuberculosis | MIC = 0.5 μg/mL |

These studies indicate a trend where modifications in chemical structure lead to enhanced biological activities.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are intermediates validated?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves coupling a boronate ester precursor (e.g., pinacol boronate) with a halogenated benzoate derivative. For example, methyl 3-amino-2-bromobenzoate can react with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) in the presence of Na₂CO₃ and DME/water at 80°C . Intermediate validation includes:

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Answer: Key characterization methods include:

Q. What are the primary applications of this compound in organic synthesis?

Answer: It serves as a versatile boronate ester intermediate for:

- Suzuki-Miyaura cross-coupling : To introduce aryl/heteroaryl groups at the boronate position, enabling access to biaryl systems .

- Protection/deprotection strategies : The pinacol boronate group is stable under acidic/basic conditions, facilitating selective functionalization of the amino or ester groups .

- Macromolecular conjugation : Used in peptide-boronate hybrids for targeted drug delivery studies .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this compound, especially with electron-deficient aryl halides?

Answer: Critical factors for optimization:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for electron-deficient partners; ligand-free conditions may reduce side reactions .

- Solvent system : DME/water (3:1) with degassing to prevent boronate oxidation .

- Temperature control : 80–100°C for 12–24 hours, monitored by TLC .

- Base choice : Na₂CO₃ or Cs₂CO₃ for improved solubility of aryl halides .

Reported yields range from 42–78%, with lower yields attributed to steric hindrance from the methyl ester group .

Q. What strategies mitigate hydrolytic instability of the boronate ester during prolonged storage or aqueous reactions?

Answer:

Q. How should researchers resolve contradictory NMR data (e.g., unexpected splitting or integration discrepancies) in this compound?

Answer: Common issues and solutions:

- Dynamic exchange effects : Amino protons may exhibit broadened signals; use DMSO-d₆ or heat to 50°C to sharpen peaks .

- Rotameric states : Methyl ester groups can cause splitting in ¹H NMR; analyze at higher field strengths (500 MHz+) or via 2D-COSY .

- Impurity interference : Compare with literature spectra (e.g., δ 1.3 ppm for pinacol methyl groups) .

Q. What are the safety and handling protocols for this compound, given its potential reactivity?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of boronate dust .

- Spill management : Neutralize with sand, then dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.